1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid

Catalog No.
S524267
CAS No.
136440-70-5
M.F
C19H13F2NO4
M. Wt
357.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-q...

CAS Number

136440-70-5

Product Name

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid

IUPAC Name

1-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H13F2NO4

Molecular Weight

357.3 g/mol

InChI

InChI=1S/C19H13F2NO4/c20-14-7-12-17(16(21)15(14)9-1-5-11(23)6-2-9)22(10-3-4-10)8-13(18(12)24)19(25)26/h1-2,5-8,10,23H,3-4H2,(H,25,26)

InChI Key

ISQTYKAFNUVODK-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)C4=CC=C(C=C4)O)F)C(=O)O

solubility

Soluble in DMSO, not in water

Synonyms

1-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid, CP 115953, CP-115,953

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)C4=CC=C(C=C4)O)F)C(=O)O

The exact mass of the compound 1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid is 357.08126 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Its molecular formula is C16H14F2N2O3C_{16}H_{14}F_{2}N_{2}O_{3}, and it has a molecular weight of approximately 357.308 g/mol. The structure features a cyclopropyl group, two fluorine atoms, and a hydroxyl group attached to a phenyl ring, contributing to its unique properties and potential biological activities.

Typical of quinolones, including:

  • Nucleophilic substitutions: The carboxylic acid group can participate in esterification or amide formation.
  • Reduction reactions: The quinolone structure can be reduced to form dihydroquinolones.
  • Halogenation: The presence of fluorine atoms allows for further halogenation under specific conditions.

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This makes it a candidate for treating various bacterial infections, similar to other fluoroquinolones.

Synthesis of this compound typically involves:

  • Starting Materials: Utilizing cyclopropyl derivatives and fluorinated phenols.
  • Reactions:
    • A multi-step synthesis often begins with the formation of the quinolone core through cyclization reactions.
    • The introduction of the hydroxyl group can be achieved via hydroxylation reactions or by using hydroxy-substituted precursors.
    • Fluorination is usually performed using fluorinating agents such as sulfur tetrafluoride or other fluorides under controlled conditions.

An example synthesis might involve the reaction of 1-cyclopropyl-6-fluoro-4-oxoquinoline with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst.

The primary applications of 1-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid include:

  • Antibacterial agent: Used in pharmaceutical formulations for treating bacterial infections.
  • Research: Investigated for its potential in developing new antibiotics and understanding resistance mechanisms.

Several compounds share structural similarities with 1-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid154093-72-80.86
1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid182868-72-00.83
1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid94695-52-00.82
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate112811-71-90.92

Uniqueness

What sets 1-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid apart is its specific substitution pattern on the quinolone ring and the presence of the hydroxyl group on the phenolic moiety, which may enhance its solubility and bioactivity compared to other similar compounds. This unique structural feature could also influence its pharmacokinetics and interaction profile with bacterial targets.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

357.08126

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

136440-70-5

Wikipedia

CP 115953

Dates

Last modified: 02-18-2024
1: Bromberg KD, Burgin AB, Osheroff N. Quinolone action against human topoisomerase IIalpha: stimulation of enzyme-mediated double-stranded DNA cleavage. Biochemistry. 2003 Apr 1;42(12):3393-8. PubMed PMID: 12653542.
2: Strumberg D, Nitiss JL, Dong J, Walker J, Nicklaus MC, Kohn KW, Heddle JG, Maxwell A, Seeber S, Pommier Y. Importance of the fourth alpha-helix within the CAP homology domain of type II topoisomerase for DNA cleavage site recognition and quinolone action. Antimicrob Agents Chemother. 2002 Sep;46(9):2735-46. PubMed PMID: 12183223; PubMed Central PMCID: PMC127396.
3: Dong J, Walker J, Nitiss JL. A mutation in yeast topoisomerase II that confers hypersensitivity to multiple classes of topoisomerase II poisons. J Biol Chem. 2000 Mar 17;275(11):7980-7. PubMed PMID: 10713116.
4: Anderson VE, Zaniewski RP, Kaczmarek FS, Gootz TD, Osheroff N. Quinolones inhibit DNA religation mediated by Staphylococcus aureus topoisomerase IV. Changes in drug mechanism across evolutionary boundaries. J Biol Chem. 1999 Dec 10;274(50):35927-32. PubMed PMID: 10585479.
5: Borde V, Duguet M. DNA topoisomerase II sites in the histone H4 gene during the highly synchronous cell cycle of Physarum polycephalum. Nucleic Acids Res. 1998 May 1;26(9):2042-49. Erratum in: Nucleic Acids Res 1998 Oct 15;26(20):following 4789. PubMed PMID: 9547257; PubMed Central PMCID: PMC147523.
6: Elsea SH, Westergaard M, Burden DA, Lomenick JP, Osheroff N. Quinolones share a common interaction domain on topoisomerase II with other DNA cleavage-enhancing antineoplastic drugs. Biochemistry. 1997 Mar 11;36(10):2919-24. PubMed PMID: 9062121.
7: Borde V, Duguet M. In vivo topoisomerase II cleavage sites in the ribosomal DNA of Physarum polycephalum. Biochemistry. 1996 May 7;35(18):5787-95. PubMed PMID: 8639539.
8: Hsiung Y, Elsea SH, Osheroff N, Nitiss JL. A mutation in yeast TOP2 homologous to a quinolone-resistant mutation in bacteria. Mutation of the amino acid homologous to Ser83 of Escherichia coli gyrA alters sensitivity to eukaryotic topoisomerase inhibitors. J Biol Chem. 1995 Sep 1;270(35):20359-64. PubMed PMID: 7657608.
9: Spitzner JR, Chung IK, Gootz TD, McGuirk PR, Muller MT. Analysis of eukaryotic topoisomerase II cleavage sites in the presence of the quinolone CP-115,953 reveals drug-dependent and -independent recognition elements. Mol Pharmacol. 1995 Aug;48(2):238-49. PubMed PMID: 7651357.
10: Riesbeck K, Forsgren A. CP-115,953 stimulates cytokine production by lymphocytes. Antimicrob Agents Chemother. 1995 Feb;39(2):476-83. PubMed PMID: 7726518; PubMed Central PMCID: PMC162563.
11: Elsea SH, Hsiung Y, Nitiss JL, Osheroff N. A yeast type II topoisomerase selected for resistance to quinolones. Mutation of histidine 1012 to tyrosine confers resistance to nonintercalative drugs but hypersensitivity to ellipticine. J Biol Chem. 1995 Jan 27;270(4):1913-20. PubMed PMID: 7829529.
12: Osheroff N, Corbett AH, Elsea SH, Westergaard M. Defining functional drug-interaction domains on topoisomerase II by exploiting mechanistic differences between drug classes. Cancer Chemother Pharmacol. 1994;34 Suppl:S19-25. Review. PubMed PMID: 8070023.
13: Elsea SH, McGuirk PR, Gootz TD, Moynihan M, Osheroff N. Drug features that contribute to the activity of quinolones against mammalian topoisomerase II and cultured cells: correlation between enhancement of enzyme-mediated DNA cleavage in vitro and cytotoxic potential. Antimicrob Agents Chemother. 1993 Oct;37(10):2179-86. PubMed PMID: 8257142; PubMed Central PMCID: PMC192247.
14: Corbett AH, Hong D, Osheroff N. Exploiting mechanistic differences between drug classes to define functional drug interaction domains on topoisomerase II. Evidence that several diverse DNA cleavage-enhancing agents share a common site of action on the enzyme. J Biol Chem. 1993 Jul 5;268(19):14394-8. PubMed PMID: 8390992.
15: Robinson MJ, Corbett AH, Osheroff N. Effects of topoisomerase II-targeted drugs on enzyme-mediated DNA cleavage and ATP hydrolysis: evidence for distinct drug interaction domains on topoisomerase II. Biochemistry. 1993 Apr 13;32(14):3638-43. PubMed PMID: 8385484.
16: Elsea SH, Osheroff N, Nitiss JL. Cytotoxicity of quinolones toward eukaryotic cells. Identification of topoisomerase II as the primary cellular target for the quinolone CP-115,953 in yeast. J Biol Chem. 1992 Jul 5;267(19):13150-3. PubMed PMID: 1320012.
17: Robinson MJ, Martin BA, Gootz TD, McGuirk PR, Osheroff N. Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group. Antimicrob Agents Chemother. 1992 Apr;36(4):751-6. PubMed PMID: 1323952; PubMed Central PMCID: PMC189387.
18: Robinson MJ, Martin BA, Gootz TD, McGuirk PR, Moynihan M, Sutcliffe JA, Osheroff N. Effects of quinolone derivatives on eukaryotic topoisomerase II. A novel mechanism for enhancement of enzyme-mediated DNA cleavage. J Biol Chem. 1991 Aug 5;266(22):14585-92. PubMed PMID: 1650363.

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